
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.07 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 3-position of a pyridine ring, which is attached to an azetidin-3-ol moiety. It is commonly used in pharmaceutical research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol typically involves the following steps:
Ortho-lithiation: 5-Bromo-2-fluoropyridine undergoes ortho-lithiation using a strong base such as n-butyllithium.
Boronic Acid Formation: The lithiated intermediate reacts with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid.
Suzuki Coupling: The boronic acid intermediate undergoes a Suzuki coupling reaction with an appropriate aryl halide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The azetidin-3-ol moiety can be oxidized or reduced under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the azetidin-3-ol moiety.
科学的研究の応用
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
5-Bromo-2-fluoropyridine: A precursor in the synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol.
3-(2-Fluoropyridin-3-yl)azetidin-3-ol hydrochloride: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring and the presence of the azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C8H8BrFN2O |
|---|---|
分子量 |
247.06 g/mol |
IUPAC名 |
1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2 |
InChIキー |
RKDUAKSFJZZXBA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=C(C=C(C=N2)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


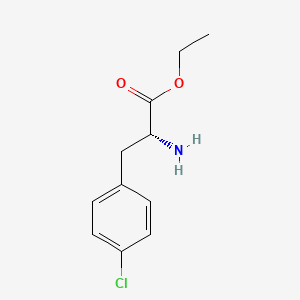
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
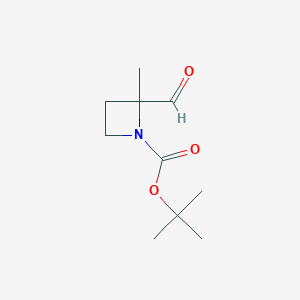
amine](/img/structure/B13501191.png)
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
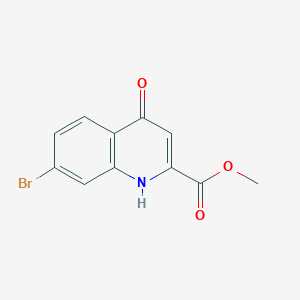
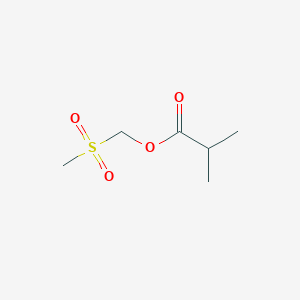
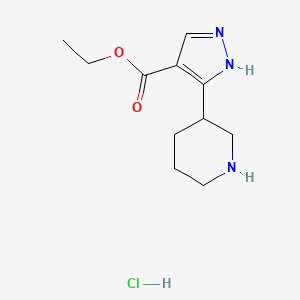
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
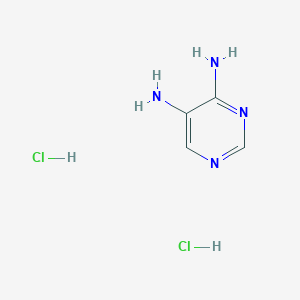
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)

